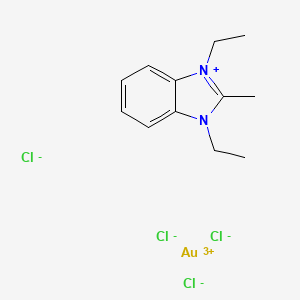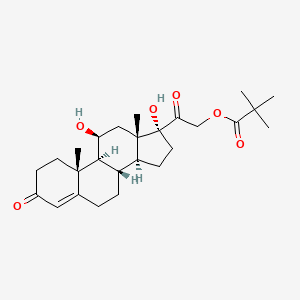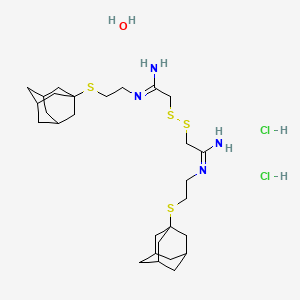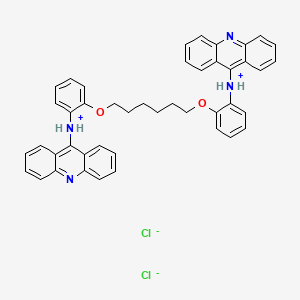
Sodium isononyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium isononyl hydrogen phosphate is an organophosphate compound that has garnered attention in various scientific and industrial fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium isononyl hydrogen phosphate typically involves the reaction of isononyl alcohol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous process where isononyl alcohol and phosphoric acid are reacted in a reactor, followed by neutralization with sodium hydroxide. The product is then purified and dried to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: Sodium isononyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphate derivatives.
Reduction: Under specific conditions, it can be reduced to simpler phosphates.
Substitution: It can participate in substitution reactions where the isononyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired substitution product.
Major Products: The major products formed from these reactions include different phosphate esters and salts, which have varied applications in different fields.
Scientific Research Applications
Sodium isononyl hydrogen phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of detergents, surfactants, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of sodium isononyl hydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. It can modulate the activity of these targets through phosphorylation or dephosphorylation processes, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
- Sodium dihydrogen phosphate
- Sodium hydrogen phosphate
- Sodium tripolyphosphate
Comparison: Sodium isononyl hydrogen phosphate is unique due to its isononyl group, which imparts distinct hydrophobic properties compared to other sodium phosphates. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in surfactants and detergents.
Properties
CAS No. |
94247-20-8 |
|---|---|
Molecular Formula |
C9H20NaO4P |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
sodium;7-methyloctyl hydrogen phosphate |
InChI |
InChI=1S/C9H21O4P.Na/c1-9(2)7-5-3-4-6-8-13-14(10,11)12;/h9H,3-8H2,1-2H3,(H2,10,11,12);/q;+1/p-1 |
InChI Key |
VFRKPNBASPLGMQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCOP(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


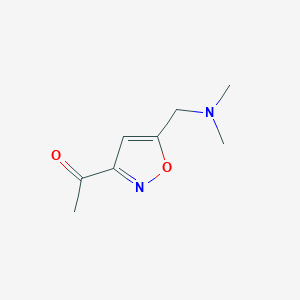
![4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one](/img/structure/B13786367.png)

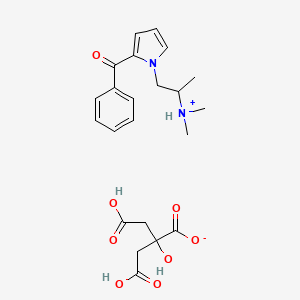
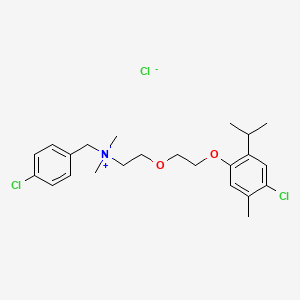
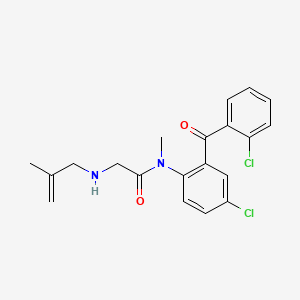
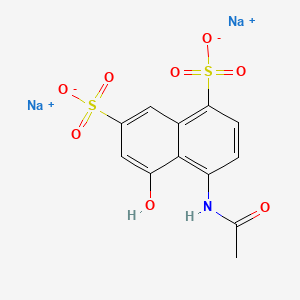
![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)

